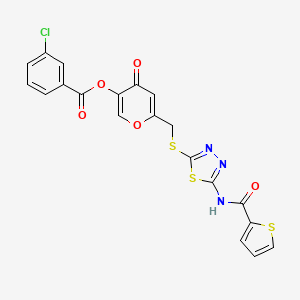
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is an organic compound with a complex structure, featuring multiple heteroatoms and functional groups. This compound's unique architecture makes it a fascinating subject of study in various scientific fields, including organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Precursors: The synthesis typically begins with commercially available precursors, which are then modified through a series of chemical reactions.
Formation of Thiadiazole Core: This step often involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid.
Attachment of Thiophene and Carboxamide Groups: This involves the use of coupling reagents under mild conditions to avoid degradation of the sensitive functional groups.
Pyran Ring Formation: The key step here is the formation of the pyran ring, typically achieved through a cyclization reaction.
Final Coupling with Chlorobenzoate: This step requires a strong base and high temperatures to ensure complete reaction.
Industrial Production Methods: Large-scale production might involve optimizing these steps to improve yield and purity, possibly employing continuous flow reactors for some of the more temperature-sensitive steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction can affect the pyran ring or the chlorobenzoate group.
Substitution: Various positions on the molecule, especially around the thiophene ring and pyran ring, are susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under acidic conditions.
Reduction: Metal hydrides such as lithium aluminium hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dechlorinated benzoate or reduced pyran derivatives.
Substitution Products: Thiophene or pyran derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its properties, synthetic pathways, and potential as a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules and potential as a pharmacophore in drug discovery.
Medicine: Exploring its efficacy and mechanism of action as a potential therapeutic agent, particularly in anti-cancer or antimicrobial applications.
Industry: Evaluating its use in materials science, such as in the development of new polymers or advanced materials with specific electronic properties.
Wirkmechanismus
Mechanism: While the specific mechanism may vary depending on the context, common themes include interaction with specific enzymes or receptors, disruption of biological pathways, or interference with cellular processes.
Molecular Targets and Pathways:
Enzymatic Inhibition: Blocking key enzymes involved in disease pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Disruption: Affecting metabolic or replication pathways in pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate: Similar structure but with a furan ring instead of thiophene, possibly affecting its reactivity and biological activity.
4-oxo-6-(((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate: Contains a pyridine ring, which could alter its pharmacokinetic properties.
Uniqueness: The thiophene ring in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate imparts unique electronic properties and reactivity patterns, potentially offering distinct advantages in various applications compared to its analogs.
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZRSKPINMCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfanyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2821948.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2821950.png)
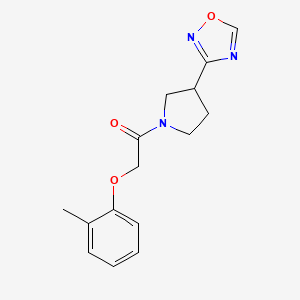
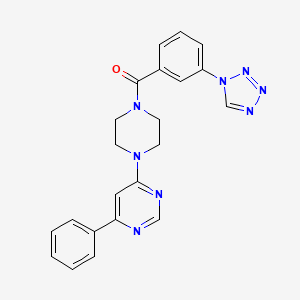
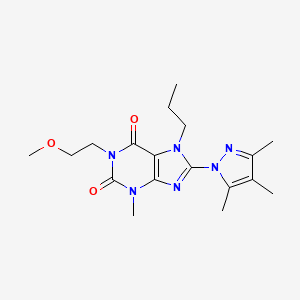
![N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821959.png)
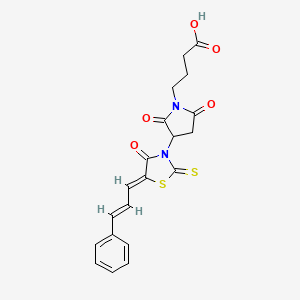
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)
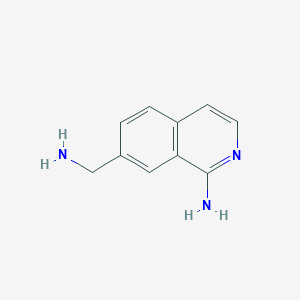
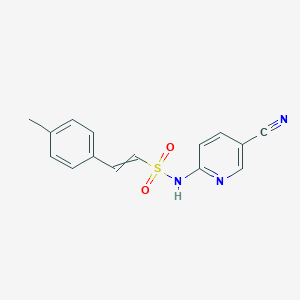
![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B2821968.png)
![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)
